molecular formula C17H20N4O5S B14977483 2-hydroxy-4-methyl-6-oxo-N-[2-(piperidin-1-ylcarbonyl)phenyl]-1,6-dihydropyrimidine-5-sulfonamide

2-hydroxy-4-methyl-6-oxo-N-[2-(piperidin-1-ylcarbonyl)phenyl]-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B14977483
M. Wt: 392.4 g/mol
InChI Key: KVHZENVMSQZTOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-HYDROXY-4-METHYL-6-OXO-N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE is a complex organic compound with a unique structure that includes a pyrimidine ring, a piperidine moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-4-METHYL-6-OXO-N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE can be achieved through a multi-step process. One common method involves the condensation of ethyl acetoacetate with 2-cyano-N-(substituted phenyl)ethanamides under microwave-assisted conditions. This reaction typically requires the use of a base such as potassium hydroxide and solvents like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-4-METHYL-6-OXO-N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-HYDROXY-4-METHYL-6-OXO-N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmaceuticals: It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

    Organic Synthesis: The compound’s reactivity makes it a valuable intermediate in the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 2-HYDROXY-4-METHYL-6-OXO-N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-HYDROXY-4-METHYL-6-OXO-N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H20N4O5S

Molecular Weight

392.4 g/mol

IUPAC Name

6-methyl-2,4-dioxo-N-[2-(piperidine-1-carbonyl)phenyl]-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C17H20N4O5S/c1-11-14(15(22)19-17(24)18-11)27(25,26)20-13-8-4-3-7-12(13)16(23)21-9-5-2-6-10-21/h3-4,7-8,20H,2,5-6,9-10H2,1H3,(H2,18,19,22,24)

InChI Key

KVHZENVMSQZTOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=CC=CC=C2C(=O)N3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.